molecular formula C13H12N4O2S2 B3748000 4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3-thiazol-2-amine

4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3-thiazol-2-amine

Cat. No. B3748000
M. Wt: 320.4 g/mol
InChI Key: UUCJSKMZZHEPEH-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles and 1,3,4-thiadiazoles are classes of heterocyclic compounds that have been studied for their wide range of biological activities . They are integral features of a variety of natural products and medicinal agents . The 1,3,4-oxadiazole scaffold, in particular, has shown promise in cancer treatment .


Synthesis Analysis

The synthesis of these compounds often involves structural modifications to ensure high cytotoxicity towards malignant cells . These modifications have shown promising results when combined with outstanding oxadiazole scaffolds .


Molecular Structure Analysis

1,3,4-Oxadiazoles and 1,3,4-thiadiazoles are five-membered ring systems. They contain hydrogen-binding domains, sulfur atoms (in the case of thiadiazoles), and two-electron donor nitrogen systems .


Chemical Reactions Analysis

These compounds selectively interact with nucleic acids, enzymes, and globular proteins . They have shown a broad spectrum of activity against various pathogens .

Mechanism of Action

The antiproliferative effects of these compounds are due to a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases . They have different mechanisms of action by targeting various enzymes and many of the proteins that contribute to cancer cell proliferation .

Future Directions

Given their wide range of biological activities, 1,3,4-oxadiazoles and 1,3,4-thiadiazoles are subjects of ongoing research. Future developments may include the synthesis of new derivatives with improved pharmacological properties .

properties

IUPAC Name

4-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-18-10-4-2-8(3-5-10)11-16-17-13(19-11)21-7-9-6-20-12(14)15-9/h2-6H,7H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCJSKMZZHEPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3-thiazol-2-amine
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4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3-thiazol-2-amine
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4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3-thiazol-2-amine
Reactant of Route 4
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4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3-thiazol-2-amine
Reactant of Route 5
4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3-thiazol-2-amine

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